molecular formula C12H15BrN4O2 B1651085 Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide CAS No. 122439-97-8

Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide

Cat. No.: B1651085
CAS No.: 122439-97-8
M. Wt: 327.18 g/mol
InChI Key: GHBRBLNGRSGPEP-UHFFFAOYSA-N
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Description

Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide is a chemical compound with a complex structure that includes a phenol group, a pyrimidine ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the diamino groups. The phenol and methoxy groups are then added through a series of substitution reactions. The final step involves the formation of the monohydrobromide salt, which is achieved by reacting the compound with hydrobromic acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is also common to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, hydrochloride
  • Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, sulfate

Uniqueness

Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide is unique due to its specific combination of functional groups and its monohydrobromide salt form

Properties

IUPAC Name

4-[(2,4-diaminopyrimidin-5-yl)methyl]-2-methoxyphenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2.BrH/c1-18-10-5-7(2-3-9(10)17)4-8-6-15-12(14)16-11(8)13;/h2-3,5-6,17H,4H2,1H3,(H4,13,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBRBLNGRSGPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2=CN=C(N=C2N)N)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153612
Record name Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122439-97-8
Record name Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122439978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide
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Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide
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Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide
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Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide

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